molecular formula C10H13NO4 B11819541 Benzaldehyde, 2,4,6-trimethoxy-, oxime

Benzaldehyde, 2,4,6-trimethoxy-, oxime

Cat. No.: B11819541
M. Wt: 211.21 g/mol
InChI Key: UGCMJRGHQWYGCF-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzaldehyde, where three methoxy groups are attached to the benzene ring at positions 2, 4, and 6, and an oxime group is attached to the aldehyde carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves dissolving 2,4,6-trimethoxybenzaldehyde in methanol, adding hydroxylamine hydrochloride dissolved in water, and then refluxing the mixture for several hours . The reaction conditions may vary slightly depending on the desired yield and purity.

Industrial Production Methods

While specific industrial production methods for 2,4,6-trimethoxybenzaldehyde oxime are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethoxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxybenzaldehyde: Lacks the oxime group but shares the methoxy substitution pattern.

    3,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of methoxy groups.

    2,4,6-Trimethylbenzaldehyde oxime: Similar oxime derivative but with methyl groups instead of methoxy groups.

Uniqueness

2,4,6-Trimethoxybenzaldehyde oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3

InChI Key

UGCMJRGHQWYGCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NO)OC

Origin of Product

United States

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